molecular formula C20H20ClN5O B6455032 1-(2-chlorophenyl)-4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine CAS No. 2549038-92-6

1-(2-chlorophenyl)-4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine

Cat. No.: B6455032
CAS No.: 2549038-92-6
M. Wt: 381.9 g/mol
InChI Key: FIMIBRGQPKQFMX-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as piperazines, which are characterized by their four-membered ring structure containing two nitrogen atoms . The compound also contains a chlorophenyl group and an imidazo[1,2-b]pyridazine group, which are aromatic rings that can contribute to the compound’s reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, along with the attached aromatic rings. The presence of the nitrogen atoms in the piperazine ring and the imidazo[1,2-b]pyridazine group could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the nitrogen atoms in the piperazine ring. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the nitrogen atoms could contribute to its polarity and potential solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Similar compounds have been studied for their anti-tubercular activity, suggesting that they may interact with enzymes or other targets involved in the growth and replication of Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. Additionally, modifications to the molecular structure could be explored to optimize its activity and reduce any potential toxicity .

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c21-15-3-1-2-4-18(15)24-9-11-25(12-10-24)20(27)16-7-8-19-22-17(14-5-6-14)13-26(19)23-16/h1-4,7-8,13-14H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMIBRGQPKQFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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